

# NVP-ACC789: A Preclinical Overview of a Potent Angiogenesis Inhibitor

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## Compound of Interest

Compound Name: NVP-ACC789

Cat. No.: B1666487

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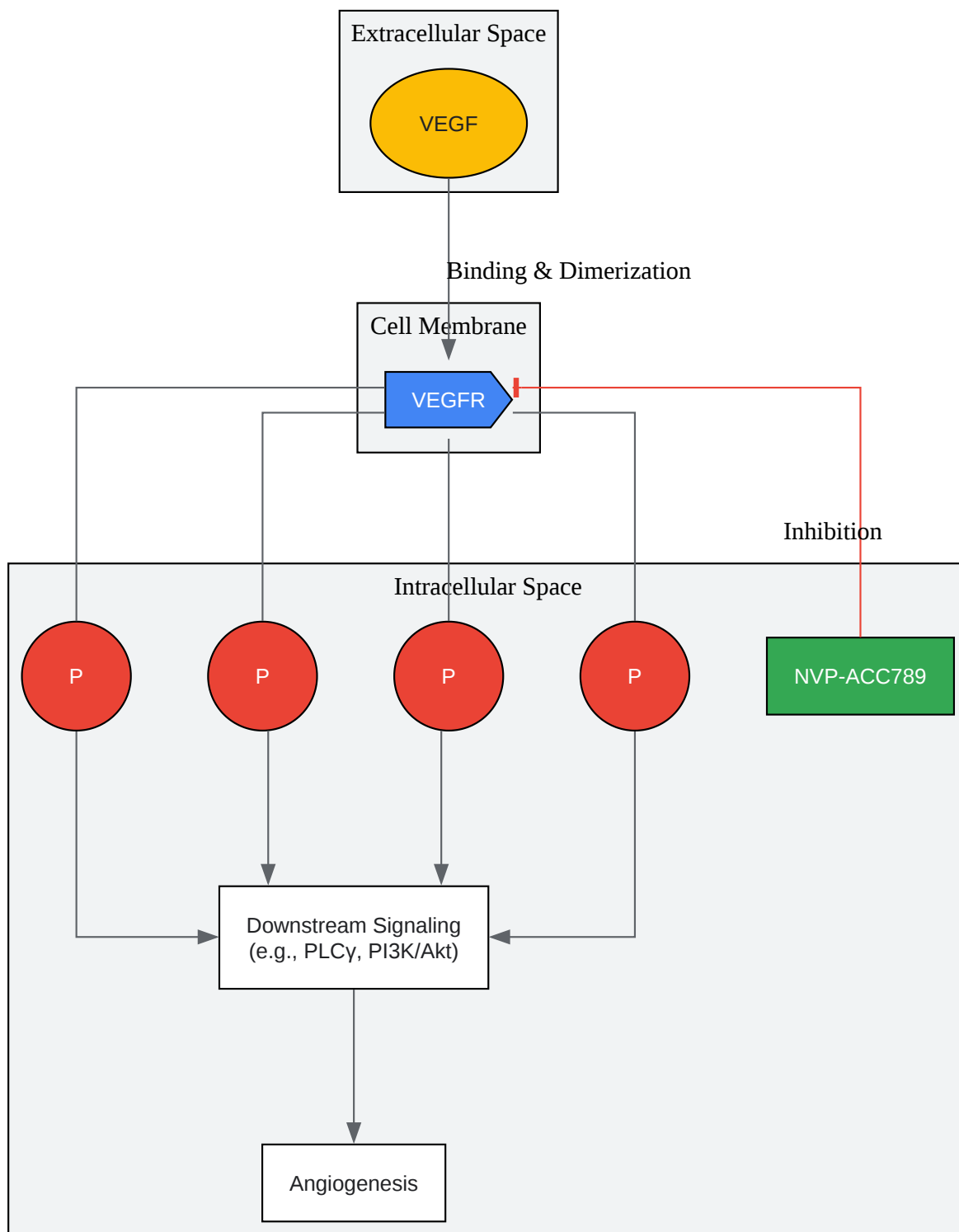
This technical guide provides a comprehensive summary of the preclinical research on **NVP-ACC789**, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

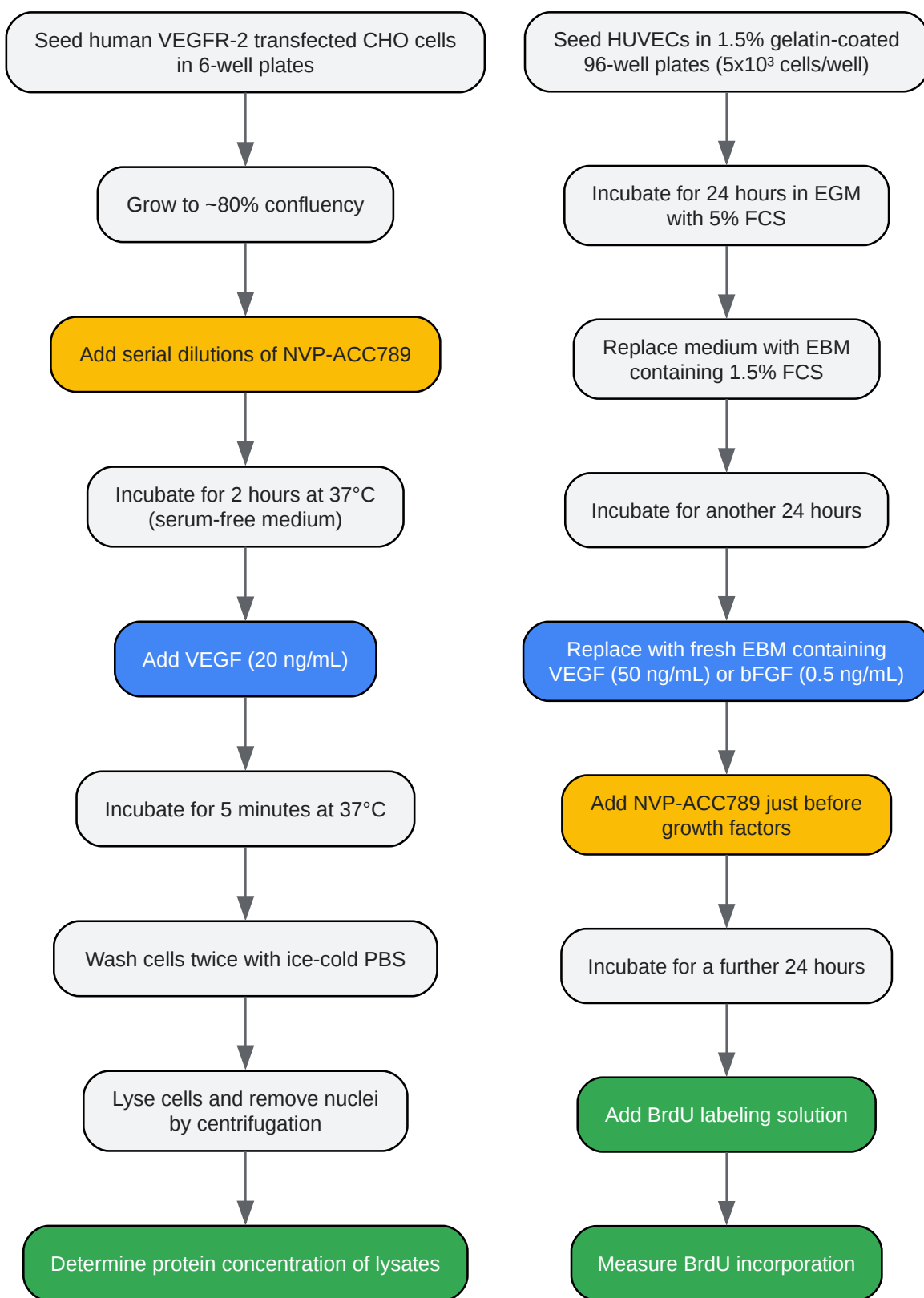
## Core Mechanism of Action

**NVP-ACC789** primarily functions as an inhibitor of key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Its primary targets are the VEGFR family (VEGFR-1, VEGFR-2, and VEGFR-3) and the platelet-derived growth factor receptor- $\beta$  (PDGFR- $\beta$ ).<sup>[1]</sup> By blocking the activity of these receptors, **NVP-ACC789** effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.

## Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **NVP-ACC789**. VEGF ligands bind to their receptors on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades, including the PLC $\gamma$ -PKC-MAPK and the PI3K-Akt pathways, which ultimately promote angiogenesis. **NVP-ACC789** acts as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain, thereby preventing this signaling cascade.





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## References

- 1. NVP-ACC789 | CAS#:300842-64-2 | Chemsrcc [chemsrc.com]
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